Cas no 31753-19-2 (Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate)

Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate is a structurally complex cyclopentenone derivative with potential applications in synthetic organic chemistry and pharmaceutical research. Its key features include a reactive α,β-unsaturated carbonyl moiety and a hydroxylated side chain, which make it a versatile intermediate for further functionalization. The compound's cyclopentenone core is of particular interest due to its resemblance to biologically active prostaglandin analogs. The presence of both hydroxyl and ester groups enhances its solubility in polar organic solvents, facilitating purification and downstream reactions. This molecule may serve as a valuable scaffold for the development of bioactive compounds or as a reference standard in analytical studies.
Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate structure
31753-19-2 structure
Product Name:Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate
CAS No:31753-19-2
MF:C21H32O4
MW:348.476387023926
CID:1452910
PubChem ID:53393996
Update Time:2025-05-23

Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate
    • Prostaglandin A2 methyl ester
    • Methyl 15-hydroxy-9-oxoprosta-5,10,13-trien-1-oate
    • DTXSID70693968
    • 15S-Hydroxy-9-oxo-methyl ester-prosta-5Z,10,13E-trien-1-oic acid
    • methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate
    • HVBMOWIJGLUCFB-PMPHTVEESA-N
    • 31753-19-2
    • CS-0068337
    • HY-118728
    • Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate
    • Inchi: 1S/C21H32O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h5,8,13-19,22H,3-4,6-7,9-12H2,1-2H3/b8-5-,15-13+/t17-,18-,19+/m0/s1
    • InChI Key: HVBMOWIJGLUCFB-PMPHTVEESA-N
    • SMILES: O=C1C=C[C@H](/C=C/[C@H](CCCCC)O)[C@H]1C/C=C\CCCC(=O)OC

Computed Properties

  • Exact Mass: 348.23005950g/mol
  • Monoisotopic Mass: 348.23005950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 13
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • XLogP3: 3.9
  • Topological Polar Surface Area: 63.6Ų

Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate Pricemore >>

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Additional information on Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate

Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate (CAS No. 31753-19-2): A Comprehensive Overview

Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate, identified by its CAS number 31753-19-2, is a complex organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its intricate molecular structure, exhibits a unique blend of functional groups that make it a promising candidate for various applications, particularly in drug discovery and synthetic chemistry.

The molecular structure of Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate consists of a heptanoate backbone modified by a cyclopentene ring and an octenyl side chain. The presence of both hydroxyl and carbonyl groups in its structure suggests potential reactivity and biological activity. Specifically, the 3-hydroxyoct-1-enyl moiety introduces a hydrophilic character, while the 5-oxocyclopent-3-en group adds a degree of rigidity and electronic complexity. This combination of features makes the compound an intriguing subject for further investigation.

In recent years, there has been growing interest in the development of novel compounds with structural motifs similar to Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate. These compounds are being explored for their potential applications in pharmaceuticals, agrochemicals, and materials science. The cyclopentene ring, in particular, has been identified as a key structural element in many biologically active molecules due to its ability to mimic natural products and interact with biological targets.

One of the most compelling aspects of Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-y]hept-5-oate is its potential as a building block for more complex molecules. The presence of multiple reactive sites allows for further functionalization, enabling chemists to design derivatives with tailored properties. This flexibility is particularly valuable in drug discovery, where the ability to modify a lead compound can significantly enhance its efficacy and selectivity.

Recent studies have highlighted the importance of understanding the stereochemistry of complex organic compounds like Methyl 7-[2-(3-hydroxyoctenyl)-5 oxocyclopent -en -1 -y]hept -5-oate. The stereochemical arrangement of atoms in this molecule can have profound effects on its biological activity. For instance, the configuration around the cyclopentene ring can influence how the compound interacts with enzymes and receptors. Researchers are employing advanced spectroscopic techniques and computational methods to elucidate these stereochemical details.

The synthesis of Methyl 7-[2-(3-hydroxyoctenyl)-5 oxocyclopent -en -1 -y]hept -5-oate presents unique challenges due to its complex structure. However, recent advances in synthetic chemistry have made it possible to access such molecules with greater ease. Catalytic methods, including transition metal-catalyzed reactions, have been particularly useful in constructing the cyclopentene ring and introducing the necessary functional groups. These methods not only improve efficiency but also reduce waste, aligning with the principles of green chemistry.

Beyond its synthetic significance, Methyl 7-[2-(3-hydroxyoctenyl)-5 oxocyclopent -en -1 -y]hept -5-oate has shown promise in preliminary biological assays. The hydroxyl group and the carbonyl group are known to be important pharmacophores in many bioactive compounds. While further research is needed to fully understand its biological profile, early results suggest that this compound may exhibit interesting properties worthy of further exploration.

The development of new analytical techniques has also contributed to our understanding of Methyl 7-[2-(3-hydroxyoctenyl)-5 oxocyclopent -en -1 -y]hept -5-oate. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are particularly valuable tools for characterizing complex organic molecules. These techniques provide detailed information about the molecular structure and purity of the compound, which is essential for both synthetic chemists and biologists.

In conclusion, Methyl 7-[2-(3-hydroxyoctenyl)-5 oxocyclopent ene-y]hept oate (CAS No. 31 is75419) is a fascinating compound with significant potential in various fields. Its complex structure, rich functional groups, and promising biological activity make it a compelling subject for further research. As our understanding of synthetic chemistry and analytical techniques continues to evolve, we can expect even more exciting developments related to this molecule and others like it.

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